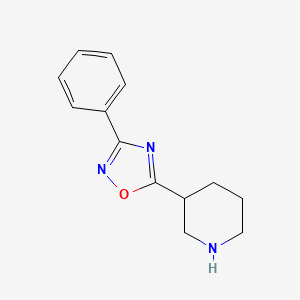
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine involves various strategies, as seen in the provided papers. For instance, the synthesis of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives with potent anti-proliferative activities involves an efficient method that yielded compounds with significant inhibitory activities against PI3Kδ . Another approach includes the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which were screened for antibacterial activity and showed moderate to significant activity . Additionally, novel 3-(1-(1-substitutedpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles were synthesized in one step from amidoxime and evaluated for antifungal activities .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure studies of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives were confirmed by single crystal X-ray diffraction studies, and DFT calculations were carried out to identify reactive sites . Similarly, the structures of synthesized 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides were elucidated by modern spectroscopic techniques .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include cyclization steps. For instance, the cyclization of O-benzoyl-β-piperidinopropionamidoximes formed 5-phenyl-3-(β-piperidino)ethyl-1,2,4-oxadiazoles upon heating in specific conditions . Another example is the reaction of 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with different amines to yield various 3-[5-(substitutedmethyl)-1,2,4-oxadiazol-3-yl]-4H-chromones .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. Polymorphism studies of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones revealed different intermolecular interactions and crystal organizations, which are important for understanding the material properties of these compounds . Additionally, the antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings was found to be strong, indicating the influence of the molecular structure on biological activity . Lastly, the anticonvulsant activity of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives was evaluated in vivo, with some compounds showing potent activity without neurotoxicity .
Scientific Research Applications
Antibacterial Properties
Compounds containing 1,3,4-oxadiazole, like the one , have been extensively studied for their biological activities. A study conducted by Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which showed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights the potential of oxadiazole derivatives in developing new antibacterial agents (Khalid et al., 2016).
Antifungal Agents
J. Sangshetti and D. Shinde (2011) synthesized a novel series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles that exhibited promising in vitro antifungal activities. This study indicates the utility of such compounds in the development of new antifungal medications (Sangshetti & Shinde, 2011).
Anticancer Activity
The study of phenyl‐1,2,4‐oxadiazole derivatives, including those similar to the compound , has shown potential in treating cancer. Xudong Cao et al. (2019) identified a compound with excellent affinity for the σ1 receptor and potential in treating neuropathic pain, which can be a complication in cancer treatment (Cao et al., 2019).
Antimicrobial Activity
Studies have also shown that derivatives of 1,2,4-oxadiazole, like 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine, possess significant antimicrobial properties. K. Krolenko et al. (2016) synthesized new derivatives containing piperidine or pyrrolidine rings that exhibited strong antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Krolenko et al., 2016).
Tubulin Inhibition for Cancer Treatment
M. Krasavin et al. (2014) discovered a new chemical class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. This study opens new avenues for cancer therapy research using oxadiazole derivatives (Krasavin et al., 2014).
properties
IUPAC Name |
3-phenyl-5-piperidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-3,5-6,11,14H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGICGJBHAYXFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-Methoxybenzyl)oxy]methyl}oxirane](/img/structure/B3022421.png)
![1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B3022422.png)
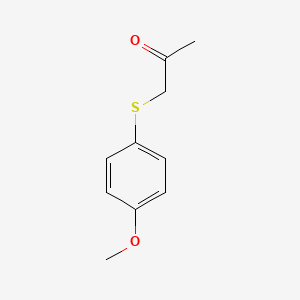


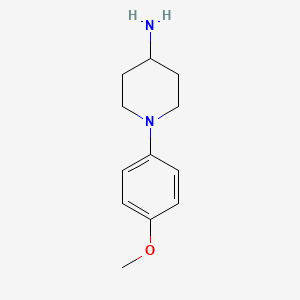
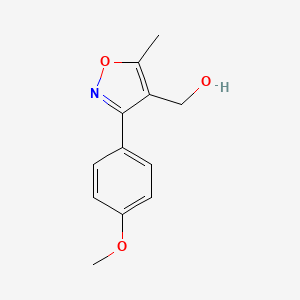
![2-[(2-Methoxyphenyl)methyl]azepane](/img/structure/B3022430.png)
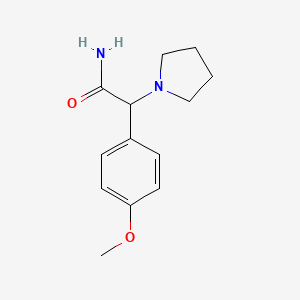
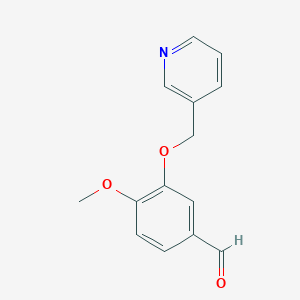
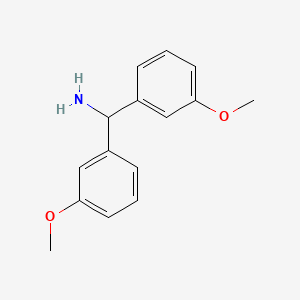
![5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3022438.png)

